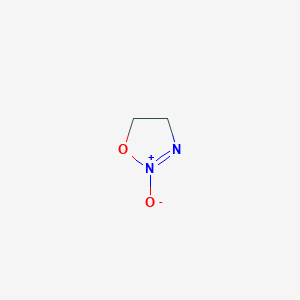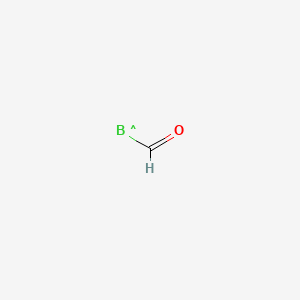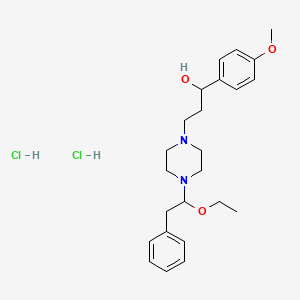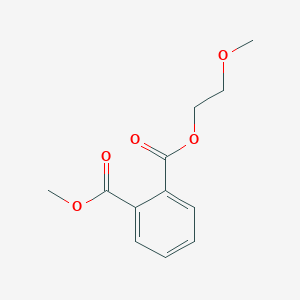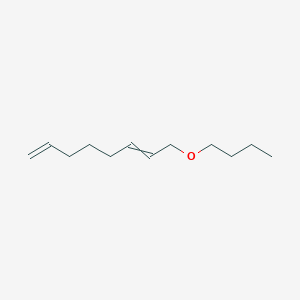
8-Butoxyocta-1,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Butoxyocta-1,6-diene is an organic compound with the molecular formula C12H22O. It is a diene, meaning it contains two double bonds, and it also features a butoxy group attached to the octa-1,6-diene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-butoxyocta-1,6-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of dihalides. For instance, starting from an appropriate diol, dehydration can be induced using acidic conditions to form the diene . Alternatively, the dehydrohalogenation of dihalides using a strong base can also yield the desired diene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficiency and safety.
化学反応の分析
Types of Reactions: 8-Butoxyocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in the diene can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: The butoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-Butoxyocta-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-butoxyocta-1,6-diene in chemical reactions often involves the participation of its double bonds and the butoxy group. For example, in the Diels-Alder reaction, the diene acts as a conjugated system that reacts with a dienophile to form a six-membered ring . The butoxy group can influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene: Another conjugated diene, a key monomer in natural rubber.
2,7-Octadiene: Similar in structure but lacks the butoxy group.
Uniqueness: 8-Butoxyocta-1,6-diene is unique due to the presence of the butoxy group, which imparts different chemical properties and reactivity compared to other dienes. This makes it a valuable compound in various synthetic applications .
特性
CAS番号 |
27951-29-7 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
IUPAC名 |
8-butoxyocta-1,6-diene |
InChI |
InChI=1S/C12H22O/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3,9-10H,1,4-8,11-12H2,2H3 |
InChIキー |
DLDZPEXXODAGIH-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC=CCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
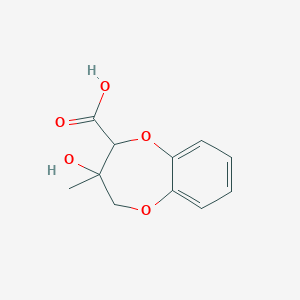
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
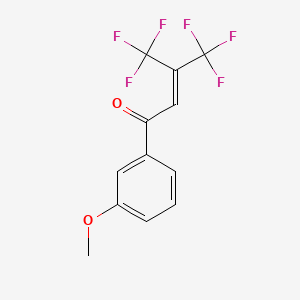
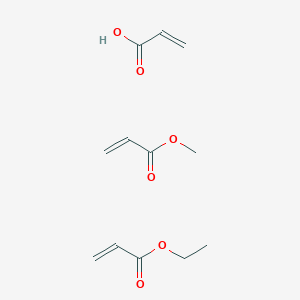
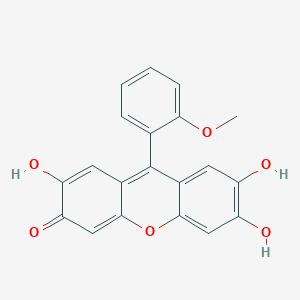
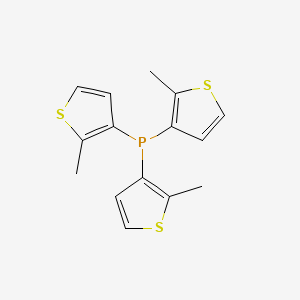

![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
